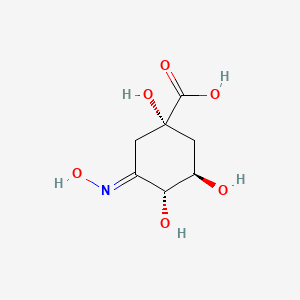
3-Hydroxyimino quinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-羟基亚胺奎尼酸是一种属于α-羟基酸及其衍生物类的有机化合物。它的特点是在相邻碳原子上带有羟基取代的羧酸。
准备方法
合成路线和反应条件: 3-羟基亚胺奎尼酸的合成通常涉及奎尼酸衍生物的羟基化。一种常用的方法包括使用羟胺引入羟基亚胺基团。反应条件通常需要控制pH环境,并存在催化剂以促进羟基化过程 .
工业生产方法: 3-羟基亚胺奎尼酸的工业生产仍处于起步阶段。目前的方法侧重于通过生物转化过程优化化合物的产率和纯度。这些方法涉及使用工程微生物从天然前体生物合成该化合物 .
化学反应分析
反应类型: 3-羟基亚胺奎尼酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成奎尼酸衍生物。
还原: 还原反应可以将羟基亚胺基团转化为氨基。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常需要存在强酸或碱作为催化剂.
主要形成的产物:
氧化: 奎尼酸衍生物。
还原: 氨基奎尼酸衍生物。
取代: 各种取代的奎尼酸衍生物.
科学研究应用
Chemical Synthesis
Precursor in Organic Synthesis
3-Hydroxyimino quinic acid serves as a precursor in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can yield derivatives with enhanced biological activities or novel properties .
Table 1: Common Reactions Involving this compound
| Reaction Type | Reaction Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to quinic acid derivatives | Potassium permanganate, hydrogen peroxide |
| Reduction | Converts hydroxyimino group to amino group | Sodium borohydride, lithium aluminum hydride |
| Substitution | Hydroxyimino group can be replaced with other groups | Strong acids or bases as catalysts |
Biological Applications
Role in Metabolic Pathways
Research indicates that this compound plays a significant role in metabolic pathways, particularly in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms. By inhibiting enzymes like 3-dehydroquinate dehydratase, it can disrupt metabolic processes, making it a target for herbicides or antimicrobial agents .
Antimicrobial and Anti-inflammatory Properties
Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties. Its potential as a therapeutic agent is being explored in various contexts, including its efficacy against specific pathogens and inflammatory conditions .
Medical Research
Case Study: Antiviral Activity
A study evaluated the antiviral properties of compounds related to this compound. It demonstrated significant inhibition of Hepatitis C virus (HCV) at certain concentrations, suggesting its potential use in antiviral therapies .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of Hepatitis C virus | |
| Antimicrobial | Activity against various bacterial strains | |
| Anti-inflammatory | Reduction of inflammation markers in vitro |
Industrial Applications
Production of Bioactive Compounds
In industrial settings, this compound is utilized in the production of antioxidants and other bioactive compounds. Its ability to act as a precursor for more complex molecules is advantageous for developing new materials with specific functional properties .
Bioconversion Processes
Current industrial methods focus on optimizing the yield and purity of this compound through bioconversion processes. Engineered microorganisms are employed to biosynthesize this compound from natural precursors, making the process more sustainable .
作用机制
3-羟基亚胺奎尼酸的作用机制涉及它与特定分子靶标的相互作用。主要的靶标之一是3-脱氢奎尼酸脱水酶,该酶在莽草酸途径中起着至关重要的作用。该途径对于植物、细菌和真菌中芳香族氨基酸的生物合成至关重要。通过抑制这种酶,3-羟基亚胺奎尼酸可以破坏这些生物的代谢过程 .
类似化合物:
奎尼酸: 合成3-羟基亚胺奎尼酸的前体。
绿原酸: 咖啡酸和奎尼酸的酯,以其抗氧化特性而闻名。
莽草酸: 莽草酸途径中的中间体,结构和功能相似
独特性: 3-羟基亚胺奎尼酸因其羟基亚胺基团而独一无二,该基团赋予其独特的化学性质和反应性。这使其成为在科学研究和工业过程中特定应用的宝贵化合物 .
相似化合物的比较
Quinic Acid: A precursor in the synthesis of 3-Hydroxyimino Quinic Acid.
Chlorogenic Acid: An ester of caffeic acid and quinic acid, known for its antioxidant properties.
Shikimic Acid: An intermediate in the shikimate pathway, similar in structure and function
Uniqueness: this compound is unique due to its hydroxyimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in scientific research and industrial processes .
属性
分子式 |
C7H11NO6 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC 名称 |
(1S,3R,4R,5E)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO6/c9-4-2-7(13,6(11)12)1-3(8-14)5(4)10/h4-5,9-10,13-14H,1-2H2,(H,11,12)/b8-3+/t4-,5-,7+/m1/s1 |
InChI 键 |
WASIBXJFRXJWAR-GKQOBJDDSA-N |
手性 SMILES |
C1[C@H]([C@@H](/C(=N/O)/C[C@]1(C(=O)O)O)O)O |
规范 SMILES |
C1C(C(C(=NO)CC1(C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















